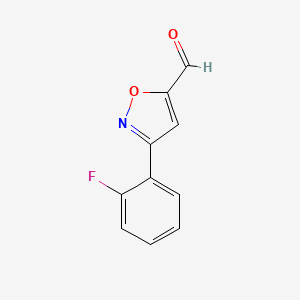

3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEKTJAIKFOVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676412 | |

| Record name | 3-(2-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808740-52-5 | |

| Record name | 3-(2-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to the Synthesis of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde is a highly functionalized heterocyclic compound that serves as a critical intermediate and building block in medicinal chemistry and materials science.[1] The isoxazole core is a prominent scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, while the aldehyde functionality provides a reactive handle for further molecular elaboration.[1] This guide provides a detailed, scientifically-grounded methodology for the synthesis of this valuable compound, focusing on the strategic rationale behind the chosen synthetic route and the causality of the experimental procedures.

Retrosynthetic Analysis and Strategic Rationale

The synthesis of a 3,5-disubstituted isoxazole ring is most reliably achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This approach offers excellent control over regioselectivity. Our retrosynthetic strategy for the target molecule, 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde, identifies two key precursors: an alcohol intermediate, [3-(2-Fluorophenyl)isoxazol-5-yl]methanol, and its subsequent oxidation product. The alcohol itself is disconnected through the isoxazole ring into 2-fluorobenzonitrile oxide (the 1,3-dipole) and propargyl alcohol (the dipolarophile).

Caption: Retrosynthetic pathway for the target compound.

This two-stage approach—cycloaddition followed by oxidation—is advantageous as it utilizes readily available starting materials and employs robust, high-yielding reactions. The oxidation of a primary alcohol to an aldehyde is a classic and reliable transformation.[3]

Part 1: Synthesis of [3-(2-Fluorophenyl)isoxazol-5-yl]methanol

This phase focuses on constructing the core isoxazole ring system functionalized with the precursor alcohol group. The key transformation is the 1,3-dipolar cycloaddition.

Mechanism Spotlight: The [3+2] Cycloaddition

The formation of the isoxazole ring proceeds via a 1,3-dipolar cycloaddition, a powerful pericyclic reaction.[4] The nitrile oxide, generated in situ from an N-hydroxyimidoyl chloride, acts as the 1,3-dipole. It reacts with the triple bond of the dipolarophile (propargyl alcohol) in a concerted fashion to form the five-membered heterocyclic ring. This reaction is highly efficient and regioselective, reliably producing the 3,5-disubstituted isoxazole isomer.[5][6]

Caption: Mechanism of 1,3-dipolar cycloaddition.

Experimental Protocol: Step-by-Step Synthesis

Step 1.1: Preparation of 2-Fluorobenzaldoxime

-

Dissolve 2-fluorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (1.2 eq) portion-wise while maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Neutralize the mixture with dilute HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which is often used without further purification.

Step 1.2: Synthesis of N-hydroxy-2-fluorobenzimidoyl Chloride

-

Dissolve the 2-fluorobenzaldoxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath and add N-chlorosuccinimide (NCS) (1.05 eq) in portions.

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic extracts, dry, and concentrate to afford the imidoyl chloride.

Step 1.3: [3+2] Cycloaddition with Propargyl Alcohol

-

Dissolve the N-hydroxy-2-fluorobenzimidoyl chloride (1.0 eq) and propargyl alcohol (1.2 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add triethylamine (Et₃N) (1.5 eq) dropwise. The triethylamine acts as a base to generate the nitrile oxide in situ.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure [3-(2-Fluorophenyl)isoxazol-5-yl]methanol.

Part 2: Oxidation to 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde

The final step is the selective oxidation of the primary alcohol to the desired aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid.

Choice of Oxidant: Pyridinium Chlorochromate (PCC)

Pyridinium chlorochromate (PCC) is an effective and relatively mild oxidizing agent suitable for converting primary alcohols to aldehydes with minimal over-oxidation.[3] The reaction is typically performed in an anhydrous solvent like dichloromethane. A similar protocol has been successfully used to synthesize the chloro-analogue of the target compound, demonstrating its applicability.[3]

Experimental Protocol: Final Oxidation Step

-

Suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

-

Add a solution of [3-(2-Fluorophenyl)isoxazol-5-yl]methanol (1.0 eq) in DCM dropwise to the PCC suspension.

-

Stir the resulting dark brown mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, dilute the mixture with diethyl ether and filter it through a pad of Celite or silica gel to remove the chromium residues.

-

Wash the filter cake thoroughly with additional ether.

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, petroleum ether:ethyl acetate gradient) to afford 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde as a solid.[3]

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

| Property | Value | Source(s) |

| CAS Number | 808740-52-5 | [7][8] |

| Molecular Formula | C₁₀H₆FNO₂ | [7] |

| Molecular Weight | 191.16 g/mol | [7] |

| Appearance | Solid (typically off-white) | |

| SMILES | O=Cc1cc(on1)c2ccccc2F | |

| InChI Key | XKEKTJAIKFOVIQ-UHFFFAOYSA-N |

Conclusion

The synthesis of 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde is reliably achieved through a robust two-stage sequence. The core isoxazole heterocycle is constructed via a regioselective 1,3-dipolar cycloaddition of a 2-fluorobenzonitrile oxide with propargyl alcohol. The resulting primary alcohol intermediate is then efficiently oxidized to the target aldehyde using pyridinium chlorochromate. This synthetic strategy is built upon well-established and high-yielding chemical transformations, providing an accessible and scalable route for researchers and drug development professionals to obtain this valuable chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Data

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of immense interest in medicinal chemistry, serving as a versatile scaffold in a multitude of pharmacologically active compounds.[1][2] Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] The inclusion of an isoxazole core can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and provide specific geometries for optimal interaction with biological targets.

3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde is a key building block within this important class of molecules. Its structure, featuring a fluorinated phenyl ring at the 3-position and a reactive carbaldehyde group at the 5-position, makes it a valuable intermediate for the synthesis of more complex drug candidates. The fluorine substituent can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its bioactivity and metabolic stability. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of diverse molecular libraries. This guide provides a detailed overview of its physical and chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆FNO₂ | [4][5] |

| Molecular Weight | 191.16 g/mol | [4][5] |

| Appearance | White small needles or solid | [5] |

| Melting Point | 73-79 °C | [5] |

| CAS Number | 808740-52-5 | [4][5] |

| InChI Key | XKEKTJAIKFOVIQ-UHFFFAOYSA-N | N/A |

| SMILES | O=Cc1cc(on1)c2ccccc2F | N/A |

| Purity | ≥ 97% (HPLC) | [5] |

Solubility: While specific quantitative solubility data for this compound is not available, isoxazole derivatives generally exhibit limited solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF).

Synthesis and Mechanistic Insights

The synthesis of 3-aryl-isoxazole-5-carbaldehydes can be achieved through several established synthetic routes. A common and efficient method involves a 1,3-dipolar cycloaddition reaction to form the isoxazole core, followed by the introduction of the aldehyde functionality.

Proposed Synthetic Pathway

A plausible and widely utilized method for the synthesis of this compound involves a two-step process:

-

1,3-Dipolar Cycloaddition: The reaction between a nitrile oxide generated in situ from 2-fluorobenzaldoxime and a suitable three-carbon building block, such as propargyl alcohol. This cycloaddition reaction forms the 3-(2-fluorophenyl)-5-(hydroxymethyl)isoxazole intermediate.[6]

-

Oxidation: The subsequent oxidation of the primary alcohol to an aldehyde. A variety of mild oxidizing agents can be employed for this transformation, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), to afford the final product.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole (via 1,3-Dipolar Cycloaddition)

-

Formation of 2-Fluorobenzaldoxime: To a solution of 2-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

-

In situ Generation of Nitrile Oxide and Cycloaddition: Dissolve the 2-fluorobenzaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. After the addition, add triethylamine (Et₃N) (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with DCM. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(2-fluorophenyl)-5-(hydroxymethyl)isoxazole.

Step 2: Oxidation to this compound

-

Reaction Setup: To a solution of 3-(2-fluorophenyl)-5-(hydroxymethyl)isoxazole (1.0 eq) in DCM, add pyridinium chlorochromate (PCC) (1.5 eq) adsorbed on silica gel.

-

Reaction Execution: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aldehydic Proton (CHO): A singlet is expected around δ 9.8-10.2 ppm.

-

Isoxazole Proton (H-4): A singlet is expected between δ 6.8-7.2 ppm.

-

Aromatic Protons (Fluorophenyl Ring): A complex multiplet pattern is expected in the range of δ 7.2-8.0 ppm for the four protons on the fluorophenyl ring, with characteristic couplings to the fluorine atom.

¹³C NMR Spectroscopy (Predicted)

-

Aldehyde Carbonyl (CHO): A signal is expected in the range of δ 185-195 ppm.

-

Isoxazole Carbons (C-3, C-4, C-5): Signals are expected around δ 160-175 ppm for C-3 and C-5, and δ 100-110 ppm for C-4.

-

Aromatic Carbons (Fluorophenyl Ring): Six signals are expected in the aromatic region (δ 115-165 ppm), with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Aldehyde): A strong absorption band is expected around 1700-1720 cm⁻¹.

-

C=N Stretch (Isoxazole): A medium intensity band is expected around 1600-1650 cm⁻¹.

-

C-F Stretch: A strong absorption is expected in the region of 1000-1400 cm⁻¹.

-

Aromatic C-H Stretch: Bands are expected above 3000 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 191.04, corresponding to the molecular formula C₁₀H₆FNO₂.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde functional group and the isoxazole ring system.

Figure 2: Key reaction pathways for this compound.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of synthetic transformations:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent. This provides an entry to amides, esters, and other carboxylic acid derivatives.

-

Reduction: Can be reduced to the primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition: Undergoes nucleophilic addition with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for carbon chain extension.

-

Reductive Amination: Can be converted to amines through reaction with an amine followed by reduction of the resulting imine.

Reactivity of the Isoxazole Ring

The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions, most notably reductive cleavage. Hydrogenation over a suitable catalyst (e.g., Raney nickel) can cleave the N-O bond, leading to the formation of a β-hydroxy ketone.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[5] Its utility stems from the established pharmacological importance of the isoxazole scaffold and the synthetic versatility of the aldehyde group.

Key Therapeutic Areas

-

Anti-inflammatory Agents: The isoxazole nucleus is a component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound can serve as a starting material for the synthesis of novel COX-2 inhibitors and other anti-inflammatory agents.[3]

-

Anticancer Drugs: Many isoxazole-containing compounds have demonstrated potent anticancer activity.[3][10] The aldehyde functionality of this compound allows for its incorporation into larger molecules designed to target specific pathways involved in cancer progression.

-

Agrochemicals: Isoxazole derivatives are also utilized in the development of herbicides and fungicides.[11]

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling substituted isoxazoles and aromatic aldehydes should be followed.[12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12] The recommended storage temperature is between 0-8 °C.[5][11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its combination of a fluorinated aromatic ring, a stable isoxazole core, and a reactive aldehyde group provides a rich platform for chemical exploration. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive overview of its properties, a robust and plausible synthetic strategy, and its potential applications, all grounded in established principles of chemical science. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists in their endeavors to develop the next generation of innovative medicines.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 8. frontiersin.org [frontiersin.org]

- 9. rsc.org [rsc.org]

- 10. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

Structural Elucidation of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde: A Synergistic NMR and Mass Spectrometry Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde is a versatile heterocyclic building block with significant potential in the synthesis of pharmaceutical and agrochemical agents.[1] Its unique arrangement of a fluorinated aromatic ring, an isoxazole core, and a reactive aldehyde group necessitates a robust and multi-faceted analytical approach for unambiguous characterization. This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound, leveraging the synergistic power of high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to build a self-validating structural proof.

Introduction: The Analytical Imperative

In the journey from chemical synthesis to biological application, the molecular structure is the fundamental blueprint. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. For a molecule like 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde, which contains multiple reactive and spectrally active moieties, a superficial analysis is insufficient. We must employ techniques that not only confirm the molecular weight but also definitively establish the connectivity and spatial arrangement of every atom.

This guide is structured to provide not just a protocol, but a logical workflow. We begin with Mass Spectrometry to obtain the elemental composition—the molecular formula. This serves as the foundational constraint for the subsequent, more intricate analysis by NMR spectroscopy, which will map the atomic connectivity atom-by-atom.

Overall Characterization Workflow

A logical and efficient workflow is critical to ensure data integrity and a confident structural assignment. The process begins with a pure sample and branches into two parallel, complementary analytical pathways that converge to provide the final, validated structure.

Caption: Overall workflow for the structural elucidation of 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde.

Mass Spectrometry: Defining the Elemental Formula

The first step is to confirm the molecular formula. Low-resolution mass spectrometry can suggest a molecular weight, but only high-resolution mass spectrometry (HRMS) provides the requisite mass accuracy to determine a unique elemental composition, distinguishing it from any potential isomers or impurities.

Rationale for Experimental Choices

-

Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule. It is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is crucial for confidently identifying the molecular ion peak.

-

Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer is essential. These instruments provide high mass accuracy (< 5 ppm), which is necessary to calculate a unique and unambiguous elemental formula from the measured mass-to-charge ratio (m/z).

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrument Setup:

-

Ionization Mode: ESI, Positive

-

Mass Analyzer: Q-TOF or Orbitrap

-

Scan Range: 50-500 m/z

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~120 °C

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data for approximately 1 minute to obtain a high-quality averaged spectrum. Perform an instrument mass calibration immediately before or during the run using a known reference standard.

-

Data Analysis: Identify the most abundant ion in the spectrum, which is expected to be the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the measured accurate mass.

Expected Results and Interpretation

The molecular formula for 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde is C₁₀H₆FNO₂. The expected HRMS data is summarized below.

| Ion Formula | Calculated m/z ([M+H]⁺) | Expected Observed m/z (± 5 ppm) |

| [C₁₀H₇FNO₂]⁺ | 192.0455 | 192.0445 - 192.0465 |

Obtaining an observed mass within this narrow range provides extremely high confidence in the elemental formula, setting the stage for NMR analysis.

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. The isoxazole ring is known to be susceptible to cleavage of the weak N-O bond.[2][3][4] Common fragmentation pathways may involve the loss of the aldehyde group (-CHO) or cleavage of the heterocyclic ring.

NMR Spectroscopy: Assembling the Molecular Puzzle

With the molecular formula confirmed, NMR spectroscopy is employed to map the precise connectivity of the atoms. A suite of 1D and 2D NMR experiments is required for a complete and irrefutable structural proof.

Rationale for Experimental Choices

-

Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules.[5][6] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

-

1D Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

-

¹³C NMR: Shows the number of unique carbon atoms and their electronic environment.

-

¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is the most powerful experiment for establishing the overall carbon skeleton and connectivity between functional groups.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.[5][6]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F{¹H} NMR spectrum.

-

Acquire 2D COSY, HSQC, and HMBC spectra using standard instrument pulse programs. Optimize acquisition and processing parameters for the specific compound.

-

Expected 1D NMR Spectra and Interpretation

¹H NMR Spectrum (Predicted):

The ¹H NMR spectrum will show distinct signals for the aldehyde, the isoxazole ring proton, and the four protons of the 2-fluorophenyl ring. The electronegativity of adjacent atoms and anisotropic effects from the aromatic rings are key factors influencing chemical shifts.[7][8][9]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | N/A |

| Isoxazole-H4 | 7.2 - 7.5 | Singlet (s) | N/A |

| Phenyl-H6' | 7.9 - 8.1 | Triplet of doublets (td) | ³J_HH ≈ 7-8, ⁴J_HF ≈ 5-6 |

| Phenyl-H4' | 7.5 - 7.7 | Multiplet (m) | |

| Phenyl-H5' | 7.3 - 7.5 | Multiplet (m) | |

| Phenyl-H3' | 7.2 - 7.4 | Triplet of doublets (td) | ³J_HH ≈ 8-9, ³J_HF ≈ 9-10 |

¹³C NMR Spectrum (Predicted):

The ¹³C NMR spectrum will display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The aldehyde carbonyl and the carbon attached to fluorine will be particularly revealing.

| Carbon Assignment | Predicted δ (ppm) | Key Feature |

| Aldehyde C=O | 180 - 185 | Most downfield signal |

| Isoxazole C3 | 160 - 165 | |

| Isoxazole C5 | 170 - 175 | |

| Isoxazole C4 | 105 - 110 | Most upfield aromatic C |

| Phenyl C2' | 160 - 163 | Doublet, ¹J_CF ≈ 250-260 Hz |

| Phenyl C1' | 118 - 122 | Doublet, ²J_CF ≈ 10-15 Hz |

| Phenyl C6' | 130 - 133 | Doublet, ²J_CF ≈ 8-10 Hz |

| Phenyl C4' | 133 - 136 | Doublet, ³J_CF ≈ 3-5 Hz |

| Phenyl C5' | 124 - 126 | Doublet, ⁴J_CF ≈ 1-2 Hz |

| Phenyl C3' | 116 - 118 | Doublet, ³J_CF ≈ 21-23 Hz |

¹⁹F NMR Spectrum (Predicted):

A single signal is expected for the fluorine atom. For a 2-fluorophenyl group, the chemical shift typically appears in the range of -110 to -115 ppm (relative to CFCl₃).[10]

2D NMR Correlation: Confirming Connectivity

While 1D spectra provide the pieces of the puzzle, 2D NMR puts them together. The HMBC spectrum is paramount for establishing the core structure.

Caption: Key HMBC correlations confirming the molecular framework.

-

Aldehyde Proton to Isoxazole Ring: A clear correlation from the aldehyde proton (~10 ppm) to the isoxazole C5 carbon (~170 ppm) and C4 carbon (~108 ppm) unambiguously anchors the aldehyde group at the 5-position.

-

Isoxazole Proton to Ring Carbons: The isoxazole H4 proton (~7.3 ppm) will show correlations to both C3 (~162 ppm) and C5 (~170 ppm), confirming its position within the ring.

-

Phenyl Ring to Isoxazole Ring: The proton on the phenyl ring closest to the isoxazole (H6', ~8.0 ppm) will show a crucial correlation to the isoxazole C3 carbon (~162 ppm), definitively proving the 2-fluorophenyl group is attached at the 3-position.

Conclusion: A Self-Validating Structural Proof

By following this synergistic workflow, we construct a multi-layered, self-validating proof of structure for 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde. The HRMS data provides the exact elemental formula, defining the atomic inventory. The comprehensive 1D and 2D NMR data then assembles these atoms into a unique and unambiguous structure. The observed chemical shifts, coupling constants (both H-H and H-F), and long-range HMBC correlations all converge to support a single structural hypothesis, leaving no room for ambiguity. This level of analytical rigor is essential for advancing drug development programs and ensuring the integrity of scientific research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. umimpact.umt.edu [umimpact.umt.edu]

- 3. connectsci.au [connectsci.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde and Their Properties

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to numerous pharmacologically active agents. This guide focuses on the synthetic derivatization of 3-(2-fluoro-phenyl)-isoxazole-5-carbaldehyde, a versatile intermediate poised for the development of novel therapeutic candidates. The presence of the aldehyde functional group at the C5 position offers a reactive handle for the synthesis of a diverse array of derivatives, including Schiff bases, hydrazones, and chalcones. The 2-fluorophenyl substituent at the C3 position introduces favorable pharmacokinetic properties and can influence the biological activity profile. This document provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of these derivatives, with a focus on their potential as anti-inflammatory, antimicrobial, and anticancer agents. Detailed experimental protocols, structure-activity relationship (SAR) insights, and computational analyses are presented to empower researchers in the field of drug discovery and development.

Introduction: The this compound Core

The this compound molecule, with the chemical formula C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol , serves as a pivotal building block in synthetic medicinal chemistry.[1] The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts a unique electronic and steric profile, making it a valuable pharmacophore.[2][3] Derivatives of isoxazole are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][4]

The aldehyde functionality at the 5-position is a key feature, enabling a plethora of chemical transformations to generate diverse libraries of compounds. The 2-fluorophenyl group at the 3-position is also of significant interest. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets through hydrogen bonding or dipole-dipole interactions, and modulate the lipophilicity of the molecule. This guide will delve into the synthesis and properties of three major classes of derivatives originating from the aldehyde group: Schiff bases, hydrazones, and chalcones.

Synthetic Pathways and Methodologies

The aldehyde group of this compound is the primary site for derivatization. The following sections outline the synthetic strategies for preparing key derivatives.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde. These compounds are known for their broad range of biological activities, including antimicrobial and anticancer effects.[5][6][7]

Reaction Scheme:

Caption: General synthesis of Schiff base derivatives.

Experimental Protocol: Synthesis of a Representative Schiff Base Derivative

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

-

Addition of Amine: To this solution, add an equimolar amount (1.0 mmol) of the desired primary amine.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction Condition: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[7][8]

Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[9][10][11][12]

Reaction Scheme:

Caption: General synthesis of hydrazone derivatives.

Experimental Protocol: Synthesis of a Representative Hydrazone Derivative

-

Reaction Setup: Dissolve this compound (1.0 mmol) in 25 mL of ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add an equimolar amount (1.0 mmol) of the appropriate hydrazine derivative (e.g., isonicotinic hydrazide).

-

Reaction Condition: Reflux the mixture for 3-5 hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture in an ice bath. The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum. Recrystallization from ethanol can be performed for further purification.[9][11][13]

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are known to possess significant anticancer, anti-inflammatory, and antimicrobial activities.[14][15][16] They can be synthesized via a Claisen-Schmidt condensation of an aldehyde with a ketone. In this context, a methyl ketone derivative of the isoxazole would be required first, which can be obtained from the starting aldehyde. A more direct approach to α,β-unsaturated systems from the aldehyde is the Wittig reaction.

Reaction Scheme (Wittig Reaction):

Caption: Synthesis of α,β-unsaturated derivatives via Wittig reaction.

Experimental Protocol: Synthesis of a Representative α,β-Unsaturated Derivative via Wittig Reaction

-

Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium dropwise to generate the ylide.

-

Reaction with Aldehyde: To the resulting ylide solution, add a solution of this compound (1.0 mmol) in anhydrous THF dropwise at 0 °C.

-

Reaction Condition: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties and Characterization

The physicochemical properties of these derivatives are crucial for their pharmacokinetic profile and biological activity.

Table 1: Predicted Physicochemical Properties of the Core and Representative Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Solubility |

| This compound | C₁₀H₆FNO₂ | 191.16 | 1.9 | Moderately Soluble |

| Schiff Base (with Aniline) | C₁₆H₁₁FN₂O | 266.27 | 3.5 | Poorly Soluble |

| Hydrazone (with Hydrazine) | C₁₀H₈FN₃O | 205.19 | 1.2 | Sparingly Soluble |

| Chalcone-like (from Acetophenone via Claisen-Schmidt) | C₁₈H₁₂FNO₂ | 293.29 | 3.8 | Poorly Soluble |

Note: These values are predictions and should be experimentally verified.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the formation of the desired derivative and the respective functional groups.[17][18]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, such as the C=N stretch in Schiff bases and hydrazones, and the C=O stretch in chalcones.[9][17]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[17]

-

Melting Point (m.p.): The melting point is a key indicator of the purity of the synthesized crystalline compounds.[17]

Biological Activities and Structure-Activity Relationships (SAR)

The derivatives of this compound are anticipated to exhibit a range of biological activities.

Antimicrobial Activity

Isoxazole derivatives are well-documented as antimicrobial agents.[2][3][19] Schiff base and hydrazone derivatives often show enhanced antimicrobial properties.

-

Mechanism of Action: The antimicrobial activity of these compounds may arise from their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity. The imine group in Schiff bases is often crucial for their biological activity.

-

Structure-Activity Relationship (SAR):

-

The nature of the substituent on the imine nitrogen of Schiff bases and hydrazones significantly influences their antimicrobial potency. Electron-withdrawing groups on the aromatic ring of the amine or hydrazine moiety can enhance activity.

-

The presence of the 2-fluorophenyl group on the isoxazole core is expected to contribute favorably to the overall antimicrobial profile.

-

Table 2: Representative Antimicrobial Activity Data for Isoxazole Derivatives (Literature-based)

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Isoxazole-Schiff Base | S. aureus | 31.25 - 125 | [5] |

| Isoxazole-Hydrazone | E. coli | 62.5 - 250 | [11] |

| Isoxazole-Carboxamide | P. aeruginosa | >100 | [20] |

Anticancer Activity

Chalcones and other isoxazole derivatives have demonstrated promising anticancer activity.[15][21][22]

-

Mechanism of Action: The anticancer effects of these compounds can be attributed to various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and inhibition of protein kinases.

-

Structure-Activity Relationship (SAR):

-

For chalcone derivatives, the substitution pattern on both aromatic rings is critical for anticancer potency. Electron-donating groups on one ring and electron-withdrawing groups on the other can enhance activity.

-

The α,β-unsaturated ketone moiety is often a key pharmacophore for cytotoxic activity.

-

Table 3: Representative Anticancer Activity Data for Isoxazole and Chalcone Derivatives (Literature-based)

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isoxazole-Chalcone | MCF-7 (Breast) | 0.33 | [21] |

| Isoxazole-Chalcone | A549 (Lung) | 0.12 | [21] |

| Isoxazole-Carboxamide | B16F1 (Melanoma) | 0.079 | [17] |

Anti-inflammatory Activity

Isoxazole derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[20]

-

Mechanism of Action: Inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, which are key mediators of inflammation.

-

Structure-Activity Relationship (SAR):

-

The nature and position of substituents on the phenyl rings of isoxazole derivatives can influence their selectivity and potency as COX inhibitors.

-

Carboxamide derivatives of isoxazoles have shown significant COX inhibitory activity.[20]

-

Table 4: Representative COX Inhibition Data for Isoxazole Derivatives (Literature-based)

| Compound Type | Enzyme | IC₅₀ (nM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Isoxazole-Carboxamide | COX-1 | 64 | 4.63 | [20] |

| Isoxazole-Carboxamide | COX-2 | 13 | [20] |

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with significant therapeutic potential. The aldehyde functionality allows for the straightforward introduction of diverse chemical moieties, leading to the generation of Schiff bases, hydrazones, chalcones, and other novel compounds. The accumulated evidence from related isoxazole derivatives strongly suggests that these new chemical entities will possess promising antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives of this compound. Detailed structure-activity relationship studies, coupled with computational modeling, will be instrumental in identifying lead compounds with optimized potency, selectivity, and pharmacokinetic profiles. The exploration of their mechanisms of action will further pave the way for their development as next-generation therapeutic agents.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of isoxazole derivatives: A brief overview | Semantic Scholar [semanticscholar.org]

- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds [teikyomedicaljournal.com]

- 7. mdpi.com [mdpi.com]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. ijddr.in [ijddr.in]

- 15. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde (CAS 808740-52-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde is a highly functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Characterized by a core isoxazole ring substituted with a 2-fluorophenyl group at the 3-position and a carbaldehyde group at the 5-position, this molecule serves as a versatile synthetic intermediate. The presence of the reactive aldehyde functionality, coupled with the electronic properties imparted by the fluorinated aromatic ring, makes it a valuable building block for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility in drug discovery and development.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in subsequent reactions. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 808740-52-5 | Chem-Impex |

| Molecular Formula | C₁₀H₆FNO₂ | Chem-Impex |

| Molecular Weight | 191.16 g/mol | Chem-Impex |

| Appearance | White small needles | Chem-Impex |

| Melting Point | 73-79 °C | Chem-Impex |

| Purity | ≥ 97% (HPLC) | Chem-Impex |

| Storage Conditions | Store at 0-8 °C | Chem-Impex |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence. A plausible and efficient synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne. This method is widely recognized for its high regioselectivity in the formation of the isoxazole ring.

Conceptual Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the formation of the core 3-(2-fluorophenyl)isoxazole ring system, followed by the introduction of the carbaldehyde group at the 5-position.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluorobenzaldehyde Oxime

-

To a solution of 2-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-fluorobenzaldehyde oxime, which can be used in the next step without further purification.

Causality: Hydroxylamine reacts with the aldehyde to form an oxime. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

Step 2 & 3: In situ Generation of 2-Fluorobenzonitrile Oxide and 1,3-Dipolar Cycloaddition

-

Dissolve 2-fluorobenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

-

After the addition of NCS, add triethylamine (TEA) (1.5 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with DCM.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, (3-(2-fluorophenyl)isoxazol-5-yl)methanol, is purified by column chromatography on silica gel.

Causality: NCS acts as a chlorinating agent to convert the oxime into the corresponding hydroximoyl chloride. The subsequent addition of a base, triethylamine, facilitates the in-situ formation of the highly reactive 2-fluorobenzonitrile oxide dipole. This dipole then undergoes a [3+2] cycloaddition reaction with the triple bond of propargyl alcohol to regioselectively form the 3,5-disubstituted isoxazole ring.

Step 4: Oxidation to this compound

-

Dissolve (3-(2-fluorophenyl)isoxazol-5-yl)methanol (1.0 eq) in DCM.

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, the reaction mixture is filtered through a pad of celite to remove the oxidant byproducts.

-

The filtrate is concentrated, and the resulting crude product is purified by column chromatography to afford this compound as a white solid.

Causality: The primary alcohol is oxidized to the corresponding aldehyde. PCC and Dess-Martin periodinane are common reagents for this transformation under mild conditions, which are crucial to avoid over-oxidation to the carboxylic acid.

Applications in Medicinal Chemistry

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs.[2][3] this compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of anti-inflammatory, analgesic, and anti-cancer agents.[1]

Role as a Synthetic Intermediate

The aldehyde group is a versatile functional handle that can be readily transformed into a wide range of other functionalities. This allows for the diversification of the isoxazole core and the exploration of structure-activity relationships (SAR).

Caption: Chemical transformations of the carbaldehyde group and potential biological activities of the resulting derivatives.

-

Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which is then reduced to a more stable amine. This is a powerful method for introducing diverse side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various substituted alkenes, providing a route to compounds with different shapes and electronic properties.

-

Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds or other nucleophiles to form a variety of new heterocyclic rings, such as pyrimidines or pyridines, or to generate derivatives like hydrazones and semicarbazones.

The 2-fluorophenyl substituent is also of significant interest. The fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, and can also block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

Analytical Characterization

¹H NMR Spectroscopy:

-

Aldehyde proton (CHO): A singlet in the region of δ 9.5-10.5 ppm.

-

Isoxazole proton (H-4): A singlet around δ 7.0-7.5 ppm.

-

Aromatic protons (2-fluorophenyl group): A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) due to fluorine-proton coupling.

¹³C NMR Spectroscopy:

-

Aldehyde carbon (CHO): A signal in the range of δ 180-190 ppm.

-

Isoxazole carbons (C-3, C-4, C-5): Signals typically observed between δ 100-170 ppm.

-

Aromatic carbons (2-fluorophenyl group): Multiple signals in the aromatic region (δ 110-165 ppm), with characteristic splitting patterns due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy:

-

Aldehyde C=O stretch: A strong absorption band around 1700-1720 cm⁻¹.

-

C=N stretch (isoxazole ring): An absorption band in the region of 1600-1650 cm⁻¹.

-

C-F stretch: A strong absorption band typically found between 1000-1400 cm⁻¹.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its functional groups, provides a robust platform for the generation of diverse molecular libraries for drug discovery programs. The insights provided in this guide are intended to facilitate its effective use in the laboratory and to stimulate further research into its applications in the development of novel therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Molecular Structure of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. This document is intended for an audience of scientists and drug development professionals, offering field-proven insights and detailed experimental methodologies.

Introduction

This compound (Molecular Formula: C₁₀H₆FNO₂, Molecular Weight: 191.16 g/mol ) is a substituted isoxazole derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.[1][2] The isoxazole scaffold is a prominent feature in numerous pharmaceuticals due to its ability to participate in various biological interactions.[3] The presence of a 2-fluorophenyl substituent and a carbaldehyde functional group on the isoxazole ring imparts unique electronic properties and reactivity, making it a valuable building block for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic drugs.[1]

This guide will delve into the synthetic pathways for obtaining this molecule, provide a detailed analysis of its structural elucidation through spectroscopic methods, and discuss its potential applications, thereby offering a complete scientific narrative for researchers working with this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be strategically approached through a [3+2] cycloaddition reaction, a powerful and widely employed method for the construction of five-membered heterocyclic rings.[4][5] This particular synthesis involves the reaction of a nitrile oxide with an appropriately substituted alkyne. A plausible and efficient synthetic route is the 1,3-dipolar cycloaddition of in situ-generated 2-fluorobenzonitrile oxide with a suitable three-carbon acetylenic synthon, followed by a subsequent functional group transformation to yield the target aldehyde.

A logical choice for the acetylenic partner is propargyl aldehyde or a protected form thereof. The reaction proceeds via the concerted addition of the 2-fluorobenzonitrile oxide dipole across the carbon-carbon triple bond of the dipolarophile. The regioselectivity of this cycloaddition is governed by both steric and electronic factors, typically favoring the formation of the 3,5-disubstituted isoxazole.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative, field-proven method for the synthesis of this compound. This procedure is based on established principles of 1,3-dipolar cycloaddition reactions.

Step 1: Generation of 2-Fluorobenzonitrile Oxide

-

To a stirred solution of 2-fluorobenzaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a mild oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) solution (1.1 equivalents) at 0 °C.

-

Slowly add a base, for example, triethylamine (TEA) or pyridine (1.2 equivalents), to the reaction mixture. The base facilitates the elimination of HCl, leading to the in situ formation of 2-fluorobenzonitrile oxide.

-

Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the complete consumption of the starting oxime.

Causality Behind Experimental Choices: The in situ generation of the nitrile oxide is crucial as these species are highly reactive and can dimerize if not trapped by a dipolarophile. The use of a mild oxidizing agent and a base at low temperatures minimizes side reactions and ensures a clean conversion to the desired dipole.

Step 2: 1,3-Dipolar Cycloaddition

-

To the freshly prepared solution of 2-fluorobenzonitrile oxide, add propargyl aldehyde (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the disappearance of the nitrile oxide and the formation of the isoxazole product by TLC.

Causality Behind Experimental Choices: The slow addition of the dipolarophile helps to control the exothermicity of the reaction. Allowing the reaction to proceed at room temperature for an extended period ensures complete conversion.

Step 3: Work-up and Purification

-

Upon completion of the reaction, quench the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Structural Elucidation and Characterization

The confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the compound's connectivity and chemical environment.

Spectroscopic Data Summary

| Technique | Observed/Expected Data |

| ¹H-NMR | Aromatic protons (multiplets, ~7.2-8.0 ppm), Isoxazole proton (singlet, ~7.3 ppm), Aldehyde proton (singlet, ~10.0 ppm) |

| ¹³C-NMR | Aromatic carbons, Isoxazole ring carbons, Aldehyde carbonyl carbon (~185 ppm) |

| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), C=N stretch (~1600 cm⁻¹), Ar-F stretch (~1250 cm⁻¹), C-H stretches |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 191.04 |

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides detailed information about the proton environment in the molecule. For this compound, the following signals are observed:

-

Aromatic Protons: A series of multiplets in the range of δ 7.26-7.60 ppm, corresponding to the four protons of the 2-fluorophenyl ring.[6] The coupling patterns of these signals are complex due to both proton-proton and proton-fluorine couplings.

-

Isoxazole Proton: A singlet at approximately δ 7.26 ppm, which is characteristic of the proton at the 4-position of the isoxazole ring.[6]

-

Aldehyde Proton: A singlet further downfield, typically around δ 10.0 ppm, which is indicative of the carbaldehyde proton.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum reveals the number and types of carbon atoms in the molecule. Based on the structure, the following resonances are expected:

-

Aromatic Carbons: Several signals in the aromatic region (δ 110-165 ppm), with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

Isoxazole Ring Carbons: Signals corresponding to the C3, C4, and C5 carbons of the isoxazole ring. The C3 and C5 carbons, being attached to electronegative atoms and the aromatic ring/aldehyde group, would appear further downfield compared to the C4 carbon.

-

Aldehyde Carbonyl Carbon: A characteristic signal in the downfield region, typically around δ 185 ppm, for the aldehyde carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include:

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹, characteristic of the aldehyde carbonyl group.

-

C=N Stretch: An absorption in the region of 1600 cm⁻¹, corresponding to the C=N bond within the isoxazole ring.

-

Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region.

-

Ar-F Stretch: A strong absorption band around 1250 cm⁻¹, indicative of the carbon-fluorine bond.

-

C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aldehyde C-H stretch appearing as two weak bands around 2720 and 2820 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value of 191.04, corresponding to the molecular formula C₁₀H₆FNO₂. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and cleavage of the isoxazole ring.

Visualizing the Synthetic Workflow

The following diagram, generated using Graphviz, illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic pathway for this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Development: The isoxazole nucleus is a well-established pharmacophore in medicinal chemistry, and this compound serves as a key intermediate for the synthesis of novel drug candidates with potential anti-inflammatory, analgesic, and other therapeutic activities.[1]

-

Materials Science: The unique electronic properties conferred by the fluorinated aromatic ring and the reactive aldehyde group make this molecule suitable for incorporation into advanced materials, such as polymers and coatings, to enhance their properties.[1]

-

Agrochemicals: Isoxazole derivatives have also found applications in the development of new pesticides and herbicides. The title compound can be used as a starting material for the synthesis of novel agrochemicals.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. The presented synthetic protocol, based on the robust 1,3-dipolar cycloaddition reaction, offers a reliable method for accessing this important chemical intermediate. The detailed discussion of the spectroscopic data provides a solid framework for the structural verification of the compound. As a versatile building block, this compound holds significant promise for advancing research in drug discovery, materials science, and agrochemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity - ProQuest [proquest.com]

potential biological activity of isoxazole derivatives

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents what medicinal chemists refer to as a "privileged structure."[1] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a cornerstone in modern drug discovery.[2] The weak N-O bond within its aromatic system provides a site for potential ring cleavage, making it a versatile synthetic intermediate, while the overall stability of the ring allows for extensive functionalization to fine-tune its pharmacological profile.[3][4] This guide synthesizes field-proven insights and current research to provide drug development professionals with a comprehensive understanding of the vast therapeutic potential of isoxazole derivatives. We will explore the core biological activities, delve into the mechanistic underpinnings of their action, present detailed methodologies for their evaluation, and discuss the critical structure-activity relationships that govern their efficacy.

The Isoxazole Scaffold: A Privileged Core in Medicinal Chemistry

The prevalence of the isoxazole ring in FDA-approved drugs such as the anti-inflammatory Valdecoxib, the antirheumatic Leflunomide, and the antibiotic Sulfamethoxazole underscores its therapeutic significance.[1][2][5] Its value stems from the ability of its derivatives to engage with a wide array of biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][6] The synthetic accessibility of the isoxazole core, primarily through methods like 1,3-dipolar cycloaddition reactions, allows for the creation of large, diverse libraries of compounds for high-throughput screening.[7]

Caption: General synthetic pathways to bioactive isoxazole derivatives.

Spectrum of Biological Activities and Mechanistic Insights

The therapeutic versatility of isoxazole derivatives is best understood by examining their activity in key disease areas. The substitution patterns around the core ring are pivotal in determining the specific biological effects.[8]

Anticancer Activity

Isoxazole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[9][10]

Mechanisms of Action:

-

Enzyme Inhibition: A primary mechanism involves the inhibition of crucial enzymes in oncogenic signaling pathways. Notably, isoxazole derivatives have been developed as potent inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that stabilizes numerous proteins required for tumor growth.[11] Others act as inhibitors of matrix metalloproteinases (MMPs), topoisomerase, or protein kinases.[9][11]

-

Apoptosis Induction: Many derivatives trigger programmed cell death (apoptosis) in cancer cells.[9] This can be achieved by disrupting tubulin polymerization, which arrests the cell cycle, or by inhibiting signaling pathways that promote cell survival.[11]

-

Receptor Inhibition: Certain isoxazoles function as antagonists for critical receptors like the Estrogen Receptor α (ERα), making them valuable in treating hormone-dependent cancers such as breast cancer.[9]

Caption: Inhibition of HSP90 by an isoxazole derivative disrupts oncogenic signaling.

Structure-Activity Relationship (SAR): The anticancer potency is highly dependent on the substituents. For instance, in a series of indolylisoxazoline derivatives, the presence of a halogen (bromo or chloro) at the para-position of a phenyl ring attached to the isoxazoline core was consistently associated with increased cytotoxic activity against prostate cancer cells.[12] Similarly, for some series, electron-donating groups like methoxy substituents on a benzene ring have been shown to enhance anticancer activity.[13][14]

Table 1: Selected Anticancer Activities of Isoxazole Derivatives

| Compound Class | Cancer Cell Line | Target/Mechanism | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Phenyl-isoxazole-carboxamides | HeLa (Cervical) | Not specified | 0.91 | [15] |

| Phenyl-isoxazole-carboxamides | MCF-7 (Breast) | Not specified | 4.56 | [15] |

| Isoxazole Chalcones | DU145 (Prostate) | Cytotoxic | 0.96 | [13][14] |

| Dihydropyrazoles (from Isoxazole) | PC3 (Prostate) | Cytotoxic | 2 - 4 | [16] |

| Scopoletin-isoxazole hybrids | Various | Antiproliferative | Comparable to Sunitinib |[11] |

Antimicrobial Activity

Isoxazole derivatives exhibit a broad spectrum of antimicrobial activity, targeting both Gram-positive and Gram-negative bacteria as well as various fungal strains.[1][17] The mechanism often involves the inhibition of essential bacterial processes.[3]

Mechanisms of Action:

-

Bacteriostatic vs. Bactericidal: Depending on their structure, these compounds can be either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria).[3] Bacteriostatic action often involves the inhibition of protein synthesis or key metabolic pathways.[3]

-

Cell Wall/Membrane Targeting: Bactericidal agents frequently work by disrupting the integrity of the bacterial cell wall or cell membrane.[3]

Structure-Activity Relationship (SAR): The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the phenyl rings attached to the isoxazole core. Studies have shown that the presence of methoxy, dimethyl amino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring, can enhance antibacterial activity.[1]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and isoxazole derivatives have shown significant promise as anti-inflammatory agents.[5][18]

Mechanisms of Action:

-

COX/LOX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15][18] These enzymes are critical for the production of prostaglandins and leukotrienes, which are key mediators of inflammation. Some derivatives show selective inhibition of COX-2, which is desirable as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[15][19]

-

Cytokine Suppression: Certain derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells.[18][20][21]

Table 2: COX-2 Inhibition by Novel Isoxazole Derivatives

| Compound ID | In Vitro COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|

| C6 | 0.55 | 61.73 | [19] |

| C5 | 0.85 | 41.82 | [19] |

| C3 | 0.93 | 24.26 | [19] |

| C8 | Not specified | 115.43 |[19] |

Neuroprotective Activity

Emerging research highlights the potential of isoxazole derivatives in treating neurodegenerative disorders by protecting neuronal cells from damage.[2][22]

Mechanisms of Action:

-

Antioxidant Effects: Many neurodegenerative diseases are linked to oxidative stress. Isoxazole derivatives can protect neurons by scavenging free radicals and mitigating oxidative damage.[22][23]

-

Modulation of Signaling Pathways: These compounds can interact with specific signaling pathways involved in neuronal survival and death, helping to shield neurons from excitotoxicity and inflammation-induced damage.[22][23] Studies on chroman analogues bearing an isoxazole ring showed high neuroprotective activity against oxidative stress-induced death in neuronal HT22 cells, with EC₅₀ values below 1 µM.[23]

Methodologies for Biological Evaluation

To validate the therapeutic potential of novel isoxazole derivatives, robust and reproducible experimental protocols are essential. The choice of assay is dictated by the intended therapeutic application.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is fundamental for screening compounds for anticancer activity. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Causality & Rationale:

-

Cell Line Choice: The selection of cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) is based on the intended cancer target. A non-cancerous cell line (e.g., L02) should be used as a control to assess general toxicity.[16]

-

MTT Reagent: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Controls: Untreated cells serve as a negative control (100% viability), while a known cytotoxic drug (e.g., Doxorubicin) serves as a positive control.